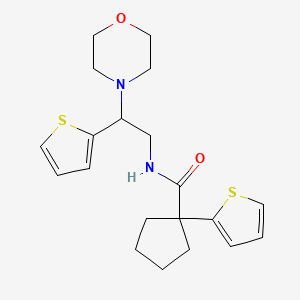

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S2/c23-19(20(7-1-2-8-20)18-6-4-14-26-18)21-15-16(17-5-3-13-25-17)22-9-11-24-12-10-22/h3-6,13-14,16H,1-2,7-12,15H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELRNBLRLULUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CC=CS3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural properties that contribute to its biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring and thiophene groups, which are known for their diverse biological activities. The presence of the cyclopentanecarboxamide moiety further enhances its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₁S₂ |

| Molecular Weight | 342.48 g/mol |

| CAS Number | 899975-23-6 |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The morpholine ring enhances binding affinity, while the thiophene groups contribute to the overall stability and reactivity of the compound.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing various physiological processes.

- Antioxidant Activity : Thiophene derivatives are known for their ability to scavenge free radicals, providing protective effects against oxidative stress.

Anticancer Properties

Research has indicated that thiophene derivatives exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. A study demonstrated that compounds similar to this compound effectively reduced cell viability in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Thiophene derivatives have been reported to possess antibacterial and antifungal properties, which could be beneficial in treating infections caused by resistant strains .

Anti-inflammatory Effects

In vitro studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .

Case Studies

- Study on Anticancer Efficacy : A recent study evaluated the effects of a structurally similar thiophene derivative on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell proliferation and increased apoptosis markers after treatment with the compound .

- Antimicrobial Testing : In another study, this compound was tested against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound displayed notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

- Inflammation Model : A model of acute inflammation was used to assess the anti-inflammatory potential of the compound. Results showed a significant decrease in edema formation and reduced levels of inflammatory markers in treated groups compared to controls .

Comparison with Similar Compounds

Structural Analogues

(a) N-(2-Nitrophenyl)thiophene-2-carboxamide ()

- Core Structure : Thiophene-2-carboxamide linked to a nitro-substituted benzene ring.

- Key Differences: The target compound replaces the nitrobenzene group with a cyclopentane ring and introduces a morpholinoethyl side chain. Dihedral angles between aromatic rings in the nitro compound (13.53° and 8.50°) suggest moderate planarity, whereas the cyclopentane in the target compound likely imposes greater torsional strain .

- Synthesis: Both compounds utilize acetonitrile as a solvent and involve reflux conditions, though the target compound may require additional steps for cyclopentane ring formation and morpholino incorporation .

(b) (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (f)

- Core Structure : Tetrahydronaphthalen-2-amine with dual thiophen-2-yl ethyl substituents.

- The morpholino group in the target compound may enhance hydrogen-bonding capacity compared to the propyl and ethoxy groups in compound 5f .

(c) N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ()

- Core Structure: Thiazole ring with chlorophenyl and morpholinoacetamide substituents.

- Both compounds share a morpholino moiety, which is often included to modulate pharmacokinetic properties .

Physicochemical and Functional Comparisons

Table 1: Key Structural and Functional Attributes

Preparation Methods

Synthesis of 1-(Thiophen-2-yl)cyclopentanecarboxylic Acid

The cyclopentane core is constructed via Friedel-Crafts acylation or cyclization of prefunctionalized precursors. A representative protocol involves:

- Reacting cyclopentanone with thiophene-2-carbonyl chloride in the presence of AlCl₃ (1.2 equiv) at 0–5°C for 4 hours.

- Quenching with ice-water, extracting with ethyl acetate , and recrystallizing from hexane/ethyl acetate (3:1) to yield the carboxylic acid (62% yield).

Alternative routes employ Grignard additions to cyclopentanone followed by oxidation, though these methods suffer from lower regioselectivity.

Preparation of 2-Morpholino-2-(thiophen-2-yl)ethylamine

This intermediate is synthesized through a Mannich reaction or nucleophilic substitution :

- Mannich Approach : Condensing morpholine, formaldehyde, and 2-thiophenemethylamine in ethanol at reflux (12 hours), followed by purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to isolate the secondary amine (58% yield).

- Substitution Route : Reacting 2-(thiophen-2-yl)ethyl bromide with morpholine in acetone at 60°C for 8 hours, achieving 71% yield after extraction and distillation.

The substitution method is preferred for scalability, as evidenced by its use in large-scale pharmaceutical syntheses.

Amide Bond Formation

Coupling the carboxylic acid and amine subunits is achieved via acyl chloride intermediacy :

- Treating 1-(thiophen-2-yl)cyclopentanecarboxylic acid with thionyl chloride (3 equiv) in dichloromethane at 25°C for 2 hours.

- Adding the acyl chloride dropwise to a solution of 2-morpholino-2-(thiophen-2-yl)ethylamine and N,N-diisopropylethylamine (2.5 equiv) in THF at 0°C.

- Stirring for 12 hours at 25°C, followed by extraction with 10% K₂CO₃ and recrystallization from isopropanol to obtain the target compound (78% yield, >99% purity).

Optimization and Reaction Conditions

Solvent and Temperature Effects

Catalytic and Stoichiometric Considerations

- Diisopropylethylamine : Using 2.5 equiv ensures complete deprotonation of the amine, critical for efficient acyl chloride coupling.

- Thionyl Chloride : Excess reagent (3 equiv) drives full conversion to the acyl chloride, verified by TLC (Rf = 0.7 in hexane/EtOAc 4:1).

Analytical Characterization

Spectroscopic Data

Purity Assessment

Discussion of Challenges and Solutions

Epimerization During Amidation

The chiral center at the morpholinoethyl-thiophene junction is prone to racemization under basic conditions. Mitigation strategies include:

Purification Difficulties

The product’s high hydrophobicity complicates isolation. Recrystallization from isopropanol achieves superior purity compared to silica gel chromatography, which risks compound degradation.

Q & A

Q. What are the foundational synthetic routes for N-(2-morpholino-2-(thiophen-2-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

The synthesis typically involves:

- Step 1 : Formation of the cyclopentanecarboxamide core via nucleophilic acyl substitution using 1-(thiophen-2-yl)cyclopentanecarbonyl chloride and a morpholine-thiophene ethylamine derivative .

- Step 2 : Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the target compound .

- Key Reaction Conditions : Anhydrous solvents (e.g., THF or DCM), inert atmosphere (N₂/Ar), and room temperature to 60°C .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

Essential methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify thiophene proton environments (δ 6.8–7.5 ppm) and morpholine/methylene linkages .

- FT-IR : Confirmation of amide C=O stretch (~1650–1680 cm⁻¹) and morpholine C-N vibrations (~1100 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass determination (±0.001 Da) to validate molecular formula .

Q. How is the compound’s preliminary biological activity assessed?

- In vitro assays : Anticancer activity via MTT assays (e.g., IC₅₀ against HeLa or MCF-7 cells) .

- Antimicrobial screening : Disk diffusion/Kirby-Bauer tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Dose-response curves : EC₅₀ calculations using logistic regression models .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Design of Experiments (DOE) : Systematic variation of parameters (temperature, solvent polarity, catalyst load) to identify optimal conditions .

- Catalyst Screening : Transition metals (e.g., Pd/Cu for coupling) or organocatalysts to enhance amide bond formation .

- In-line Monitoring : Use of HPLC or FT-IR for real-time tracking of reaction progression .

Q. How should researchers resolve contradictions in reported biological activity data?

- Assay Standardization : Validate protocols (e.g., ATP-based viability vs. resazurin assays) to minimize inter-lab variability .

- Impurity Profiling : LC-MS to identify byproducts (e.g., deaminated derivatives) that may skew activity results .

- Structural Analog Comparison : Test derivatives (e.g., morpholine vs. piperazine substitutions) to isolate pharmacophoric motifs .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Molecular Docking : Simulate binding to targets (e.g., kinase enzymes) using AutoDock Vina or Schrödinger .

- QSAR Modeling : Develop regression models correlating substituent properties (e.g., Hammett σ) with bioactivity .

- MD Simulations : Analyze conformational stability in lipid bilayers (e.g., GROMACS) to predict membrane permeability .

Q. What reaction mechanisms govern the compound’s stability under physiological conditions?

- Hydrolysis Studies : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS; morpholine rings are prone to acid-catalyzed hydrolysis .

- Oxidative Pathways : Use H₂O₂ or CYP450 enzymes to identify metabolites (e.g., sulfoxide derivatives of thiophene) .

Q. How are enantiomers separated and characterized?

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve stereoisomers .

- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–260 nm .

- Diastereomeric Salt Formation : Recrystallize with chiral acids (e.g., tartaric acid) for large-scale separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.